molecular formula C14H22N4O2S B13918494 4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide

4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13918494
M. Wt: 310.42 g/mol
InChI Key: GKQXKEQHQVXMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide is a specialty compound used primarily in proteomics research . This compound is known for its unique chemical structure and properties, making it valuable in various scientific applications.

Preparation Methods

The synthesis of 4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The synthetic routes typically include the reaction of dimethylamine with appropriate benzothiadiazine derivatives under controlled conditions . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production.

Chemical Reactions Analysis

4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other similar compounds, such as:

This compound stands out due to its unique benzothiadiazine core and specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

3-[(4,7-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C14H22N4O2S/c1-11-6-7-12-13(10-11)21(19,20)16-14(18(12)4)15-8-5-9-17(2)3/h6-7,10H,5,8-9H2,1-4H3,(H,15,16)

InChI Key

GKQXKEQHQVXMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NCCCN(C)C)NS2(=O)=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.